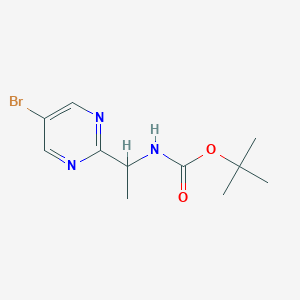

Tert-butyl 1-(5-bromopyrimidin-2-YL)ethylcarbamate

Description

tert-Butyl 1-(5-bromopyrimidin-2-yl)ethylcarbamate is a brominated pyrimidine derivative functionalized with a tert-butyl carbamate group. Its molecular formula is C₁₁H₁₆BrN₃O₂, with a molecular weight of 297.17 g/mol. The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its preparation through column chromatography (72% yield) in a series of bromopyrimidine derivatives . The 5-bromopyrimidine core and ethylcarbamate substituent make it a versatile intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors or anticancer agents, where bromine serves as a handle for further functionalization (e.g., cross-coupling reactions) .

Properties

Molecular Formula |

C11H16BrN3O2 |

|---|---|

Molecular Weight |

302.17 g/mol |

IUPAC Name |

tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate |

InChI |

InChI=1S/C11H16BrN3O2/c1-7(9-13-5-8(12)6-14-9)15-10(16)17-11(2,3)4/h5-7H,1-4H3,(H,15,16) |

InChI Key |

IPNLCMNTVDRQNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=N1)Br)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate typically involves the reaction of 5-bromopyrimidine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position of the pyrimidine ring is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the pyrimidine ring. This facilitates reactions with nucleophiles such as amines, thiols, or alkoxides.

Key Findings :

-

Bromine substitution is regioselective at the 5-position due to the pyrimidine ring's electronic structure .

-

Palladium-catalyzed cross-couplings (e.g., Suzuki) proceed efficiently under mild conditions, enabling diversification of the pyrimidine scaffold .

Carbamate Hydrolysis

The tert-butyl carbamate group is hydrolyzed under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways.

| Condition | Reagents | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), dioxane, 50°C | 1-(5-Bromopyrimidin-2-yl)ethylamine hydrochloride | |

| Basic hydrolysis | NaOH (aq.), THF, reflux | Free amine (neutralized) |

Key Findings :

-

Acidic hydrolysis is faster but may require neutralization for amine isolation.

-

The ethyl linker between the carbamate and pyrimidine enhances steric hindrance, slightly slowing hydrolysis compared to simpler analogs .

Deprotection of the tert-Butyl Group

The tert-butyl group can be removed under strong acidic conditions to generate a free carbamic acid intermediate, which further decarboxylates.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, 25°C, 2–4 hours | 1-(5-Bromopyrimidin-2-yl)ethylamine | |

| HCl (gas) | Dioxane, 0°C, 12 hours | Amine hydrochloride salt |

Key Findings :

-

TFA is preferred for its mild reaction profile and compatibility with acid-sensitive functional groups .

Oxidation and Reduction Reactions

The ethylcarbamate chain and pyrimidine ring can undergo redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation of ethyl chain | KMnO₄, H₂O, 80°C | Carboxylic acid derivative | |

| Reduction of pyrimidine | H₂, Pd/C, EtOH | Partially saturated pyrimidine |

Key Findings :

-

Oxidation of the ethyl group is selective and preserves the pyrimidine ring.

-

Catalytic hydrogenation partially reduces the pyrimidine ring, altering its aromaticity .

Comparative Reactivity with Analogs

A comparison with structurally similar compounds highlights unique features of this molecule:

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| Tert-butyl (5-bromopyridin-2-yl)carbamate | Pyridine ring instead of pyrimidine | Faster NAS due to lower ring electron deficiency |

| Tert-butyl (5-iodopyrimidin-2-yl)carbamate | Iodine substituent instead of bromine | Enhanced reactivity in cross-couplings |

Scientific Research Applications

Chemistry: tert-Butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry .

Biology and Medicine: In biological and medical research, this compound is used to study the interactions of pyrimidine derivatives with biological targets.

Industry: In the industrial sector, tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate is used in the production of specialty chemicals and as a precursor for more complex molecules used in various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-bromopyrimidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrimidine ring play crucial roles in these interactions, often forming hydrogen bonds or van der Waals interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 1-(5-bromopyrimidin-2-yl)ethylcarbamate with analogs differing in substituents, molecular frameworks, and applications. Key differences in physical properties, synthetic yields, and functional relevance are highlighted.

Substituent Variations on the Carbamate Group

- The lower yield (32% vs. 72%) suggests synthetic challenges in N-methylation .

tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (3d) :

- Molecular Formula : C₁₃H₂₀BrN₅O₂

- Molecular Weight : 366.24 g/mol

- Yield : 92%

- Physical State : Colorless solid

- Key Difference : Replacement of the ethylamine group with a piperazine ring enhances solubility due to the cyclic amine’s basicity. The high yield (92%) indicates favorable thermodynamics in piperazine coupling, likely due to reduced steric hindrance .

Halogen and Heterocycle Modifications

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate :

- Molecular Formula : C₁₁H₁₆FN₃O₃

- Molecular Weight : 257.26 g/mol

- Key Difference : Fluorine substitution at the pyrimidine 5-position and addition of a hydroxy group increase polarity, improving aqueous solubility but reducing lipophilicity compared to the brominated analog. This compound’s safety data sheet highlights acute toxicity risks, suggesting bromine’s larger atomic radius may confer distinct toxicological profiles .

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate :

- Molecular Formula : C₁₄H₂₀BrN₃O₂

- Molecular Weight : 358.24 g/mol

- Key Difference : The pyridine core (vs. pyrimidine) and pyrrolidine ring introduce conformational rigidity and basicity. Such modifications are common in drug candidates targeting central nervous system receptors, where ring systems influence blood-brain barrier penetration .

Data Tables for Comparative Analysis

Research Findings and Implications

- Synthetic Efficiency : Piperazine derivatives (e.g., 3d) exhibit superior yields (92%) compared to alkylated carbamates (32% for 3b), likely due to reduced steric constraints .

- Solubility and Bioactivity : The piperazine analog’s high solubility aligns with its use in aqueous-phase reactions, whereas bromine’s lipophilicity in the parent compound favors membrane permeability in drug candidates .

- Safety Profiles : Brominated compounds may pose higher genetic toxicity risks compared to fluorinated analogs, as suggested by IARC classifications for halogenated pyrimidines .

Biological Activity

Tert-butyl 1-(5-bromopyrimidin-2-YL)ethylcarbamate, with the CAS number 915720-71-7, is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activity. This compound features a tert-butyl group that enhances its lipophilicity, and a bromopyrimidine moiety that may contribute to its reactivity and biological properties.

- Molecular Formula : C12H17BrN2O

- Molecular Weight : 284.18 g/mol

- Appearance : White to off-white crystalline solid

Preliminary studies suggest that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways or signal transduction mechanisms. Its structural similarities to other compounds indicate potential for enzyme inhibition or receptor binding, which are critical for its biological effects .

Potential Applications

The compound is primarily utilized as an intermediate in organic synthesis but also shows promise in the following areas:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.

- Anticancer Properties : Research into structurally related compounds indicates potential anticancer activity, warranting further investigation into this compound's efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes key features of related compounds that may provide insights into the biological activity of this compound:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate | 0.93 | Contains a bromopyridine structure; used similarly in synthesis. |

| Tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate | 0.84 | Variation in position of bromine; potential differences in reactivity. |

| Tert-butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate | 0.76 | Cyclobutyl ring introduces unique steric factors affecting reactivity. |

| Tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate | 0.74 | Methyl substitution may enhance lipophilicity compared to tert-butyl compound. |

These compounds highlight the uniqueness of this compound due to its specific bromination pattern and functional group positioning, which may influence its reactivity and biological activity differently than its analogs .

Q & A

Q. What are the common synthetic routes for tert-butyl 1-(5-bromopyrimidin-2-yl)ethylcarbamate, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves coupling a 5-bromopyrimidine derivative with a tert-butyl-protected ethylamine intermediate. Key steps include:

- Nucleophilic substitution : Reacting 5-bromo-2-chloropyrimidine with tert-butyl ethylcarbamate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the ethylcarbamate group .

- Protection/deprotection : Using Boc (tert-butoxycarbonyl) groups to protect amines during multi-step syntheses, followed by deprotection under acidic conditions (e.g., TFA) .

Q. Factors influencing yield :

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H) and pyrimidine protons (δ 8.2–8.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₁H₁₇BrN₄O₂: calc. 333.06, observed 333.05) .

- Elemental analysis : Validate C, H, N, and Br percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the bromine substituent while minimizing dehalogenation?

Methodological Answer: The bromine atom is critical for further functionalization (e.g., cross-coupling). To prevent undesired dehalogenation:

- Catalyst selection : Use PdCl₂(dppf) instead of Pd(OAc)₂, as it reduces β-hydride elimination .

- Additives : Include tetrabutylammonium bromide (TBAB) to stabilize the Pd-Br intermediate .

- Temperature control : Limit reactions to ≤100°C; microwave-assisted synthesis can shorten reaction times at lower temps .

Q. Example protocol :

React this compound (1 eq) with boronic acid (1.2 eq) in THF/H₂O (3:1).

Add PdCl₂(dppf) (5 mol%), K₂CO₃ (2 eq), and TBAB (0.1 eq).

Stir at 80°C under N₂ for 12 hours.

Monitor by LC-MS; purify via silica gel chromatography (hexane/EtOAc) .

Q. What strategies mitigate Boc group instability during synthesis?

Methodological Answer: The Boc group is prone to cleavage under acidic or high-temperature conditions. Mitigation strategies include:

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) during aqueous workups .

- Alternative protecting groups : For acid-sensitive steps, use Fmoc (fluorenylmethyloxycarbonyl) temporarily .

- Low-temperature deprotection : Use 10% TFA in DCM at 0°C for 30 minutes instead of prolonged room-temperature exposure .

Case study :

In a synthesis of a pyrimidine-carbamate derivative, Boc cleavage was reduced from 15% to <2% by replacing HCl with TFA at 0°C .

Data Contradictions and Resolution

- Stability discrepancies : reports Boc stability in DMSO at 25°C, while notes decomposition above 80°C. Resolution: Pre-screen solvents and temps via DSC (differential scanning calorimetry) .

- Synthetic yields : Yields for similar compounds vary from 45% () to 78% (). Optimize stoichiometry (1.1 eq nucleophile) and use microwave assistance to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.